molecular formula C23H27NO2 B5441887 3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Cat. No.: B5441887
M. Wt: 349.5 g/mol
InChI Key: KFTOHVZIRTYJBU-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of acridinediones, which are characterized by their fused ring structures and diverse chemical reactivity.

Scientific Research Applications

3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves a multicomponent reaction (MCR) strategy. One common method involves the reaction of substituted aromatic aldehydes, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and ammonium acetate under reflux conditions at approximately 70°C. This one-pot synthesis is advantageous due to its mild reaction conditions, shorter reaction times, and high yields .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis, which offers benefits such as higher yields, shorter reaction times, and eco-friendly conditions. For instance, the treatment of benzaldehyde and 1,3-cyclohexanedione in acetic acid under microwave irradiation can lead to the formation of the desired product in excellent yield .

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve standard laboratory setups with controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives with varying degrees of saturation.

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its tetramethyl and phenyl substitutions contribute to its stability and potential for diverse applications.

Properties

IUPAC Name

3,3,6,6-tetramethyl-9-phenyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-22(2)10-15-20(17(25)12-22)19(14-8-6-5-7-9-14)21-16(24-15)11-23(3,4)13-18(21)26/h5-9,19,24H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTOHVZIRTYJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
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3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
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3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
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3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Reactant of Route 5
3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Reactant of Route 6
3,3,6,6-Tetramethyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

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